molecular formula C13H12N2OS B7795803 [3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol

[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol

Cat. No.: B7795803
M. Wt: 244.31 g/mol
InChI Key: NMIONARWIMFPRK-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of 2-aminothiazole with 4-methylbenzaldehyde, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol is unique due to its specific substitution pattern and the combination of imidazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

[3-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-8-17-13-14-11(7-16)6-15(12)13/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIONARWIMFPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC(=CN23)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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